molecular formula C16H22N2O3S B426544 N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B426544
M. Wt: 322.4g/mol
InChI Key: ZLZOAZPLHYXCBU-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound with the molecular formula C16H22N2O3S and a molar mass of 322.42 g/mol . This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system, and a benzamide moiety substituted with a methyl(methylsulfonyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the benzamide moiety: This step involves the coupling of the bicyclic intermediate with a benzoyl chloride derivative under basic conditions.

    Substitution with the methyl(methylsulfonyl)amino group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bicyclic structure and the sulfonyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(bicyclo[2.2.1]hept-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide is unique due to its specific substitution pattern and the presence of the bicyclic heptane ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C16H22N2O3S/c1-18(22(2,20)21)14-7-5-12(6-8-14)16(19)17-15-10-11-3-4-13(15)9-11/h5-8,11,13,15H,3-4,9-10H2,1-2H3,(H,17,19)

InChI Key

ZLZOAZPLHYXCBU-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CC3CCC2C3)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CC3CCC2C3)S(=O)(=O)C

Origin of Product

United States

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